N-(2-cyanophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Overview
Description
N-(2-cyanophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H11N3O3 and its molecular weight is 293.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.08004122 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
Compounds similar to N-(2-cyanophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide have been synthesized and tested for their antitumor activities. For instance, Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives and investigated their antitumor activity. Some synthesized compounds exhibited promising inhibitory effects on various cell lines, with fused pyrimidine acetonitrile derivatives showing significant inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Synthesis of Heterocyclic Compounds
Panchal and Patel (2011) prepared N-(4H-1,2,4-Triazol-4-yl)acetamide and further synthesized various heterocyclic compounds through reactions with different aromatic aldehydes. These compounds were characterized by their NMR and IR spectroscopic studies, demonstrating the potential for diverse chemical applications (Panchal & Patel, 2011).
Silylation and Properties of Resulting Heterocycles
Lazareva et al. (2017) explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These compounds were analyzed for their structure and hydrolysis behavior, showcasing the chemical versatility of acetamide derivatives (Lazareva et al., 2017).
Bioactivity of Novel Acetamides
Yu et al. (2020) synthesized novel acetamides and assessed their bioactivity against selected bacteria and algae. One specific acetamide derivative achieved the highest yield with good bioactivity, highlighting the potential for these compounds in antimicrobial applications (Yu, Li, Zhang, & Xu, 2020).
Anticancer Activity of Acetamide Derivatives
Horishny, Arshad, and Matiychuk (2021) prepared acetamide derivatives and evaluated them for anticancer activity. Certain compounds exhibited potent and selective cytotoxic effects against leukemia cell lines, underscoring the therapeutic potential of acetamide derivatives in oncology (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-9-11-5-1-2-6-12(11)18-15(20)10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCCNSMLUNGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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